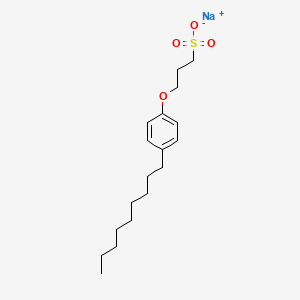

Sodium 3-(4-nonylphenoxy)propanesulphonate

Description

Overview of Research Significance in Applied Chemistry

The primary significance of Sodium 3-(4-nonylphenoxy)propanesulphonate in applied chemistry lies in its efficacy as a surface-active agent. Its molecular structure allows it to be effective in a range of applications, including as a detergent in cleaning formulations, an emulsifier in cosmetics, an industrial cleaner for oils and greases, and as an adjuvant in pesticide formulations to enhance their effectiveness. smolecule.com The unique nonylphenol structure provides distinct surfactant properties, contributing to better emulsifying capabilities and stability in various formulations. smolecule.com

Academic investigations often focus on characterizing its performance in these roles, with a particular interest in its behavior at interfaces and its ability to form micelles. The synthesis of this compound typically involves the alkylation of nonylphenol with propanesulfonic acid, followed by neutralization with sodium hydroxide (B78521) or sodium carbonate. smolecule.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 26051-50-3 |

| Molecular Formula | C18H29NaO4S |

| Molecular Weight | 364.48 g/mol |

| Appearance | Varies; often a solid or viscous liquid |

| Solubility | Soluble in water |

Historical Context of Nonionic and Anionic Surfactant Research

The development of synthetic surfactants like this compound is a direct result of extensive historical research into surface-active agents. The earliest forms of surfactants were soaps, derived from natural fats and oils, with the first recorded evidence of soap-like materials dating back to ancient Babylon around 2800 BC. ripublication.com

The 20th century witnessed a significant shift towards synthetic surfactants. During World War I, Germany developed alkyl naphthalene (B1677914) sulfonates as a soap substitute. smolecule.com A major breakthrough came in 1936 with the production of alkylbenzene sulfonates in the United States, which offered superior performance and cost-effectiveness compared to traditional soaps. smolecule.com

The timeline below highlights key milestones in the development of surfactants:

2800 BC: Earliest recorded evidence of soap-like materials in ancient Babylon. ripublication.com

1875: The first synthetic surfactant, a sulfated castor oil known as Turkey red oil, is produced. smolecule.com

WWI: Alkyl naphthalene sulfonates are developed in Germany. smolecule.com

1930s: The industry of synthetic surfactants and detergents begins to form. keyingchemical.com

1936: Alkylbenzene sulfonates are first produced in the United States. smolecule.com

1950s: The surfactant and synthetic detergent industry begins to develop rapidly in China. keyingchemical.com

The research and development of both nonionic and anionic surfactants have been driven by the need for improved performance in various applications, leading to the synthesis of a vast array of molecules with specific properties, including the alkylphenol ethoxylate family to which this compound belongs.

Scope and Objectives of the Academic Inquiry

The academic inquiry into this compound is multifaceted, with several key objectives:

Synthesis and Characterization: Developing efficient and environmentally benign synthesis routes and thoroughly characterizing the resulting compound's chemical and physical properties.

Performance Evaluation: Quantifying its effectiveness as a surfactant in various applications, such as determining its critical micelle concentration (CMC) and its ability to lower surface and interfacial tension.

Structure-Property Relationships: Understanding how its molecular structure, including the length of the alkyl chain and the nature of the hydrophilic group, influences its surfactant properties.

Application-Specific Research: Investigating its performance in specialized applications like enhanced oil recovery and emulsion polymerization, and optimizing its formulation for these purposes.

A significant focus of current research is on developing more sustainable and biodegradable surfactants to address environmental concerns associated with some traditional surfactants.

Structure

3D Structure of Parent

Properties

CAS No. |

26051-50-3 |

|---|---|

Molecular Formula |

C18H29NaO4S |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

sodium;3-(4-nonylphenoxy)propane-1-sulfonate |

InChI |

InChI=1S/C18H30O4S.Na/c1-2-3-4-5-6-7-8-10-17-11-13-18(14-12-17)22-15-9-16-23(19,20)21;/h11-14H,2-10,15-16H2,1H3,(H,19,20,21);/q;+1/p-1 |

InChI Key |

YBXJDEBEAFBTER-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Surface and Interfacial Science of Sodium 3 4 Nonylphenoxy Propanesulphonate

Fundamental Principles of Surfactant Activity

The efficacy of Sodium 3-(4-nonylphenoxy)propanesulphonate as a surfactant is rooted in fundamental physicochemical principles that govern its behavior at interfaces and in bulk solution.

Adsorption Mechanisms at Liquid-Liquid and Liquid-Gas Interfaces

The amphiphilic nature of this compound dictates its spontaneous migration to and orientation at interfaces. At a liquid-gas interface, such as air-water, the hydrophobic nonylphenol tail orients itself away from the aqueous phase and towards the air, while the hydrophilic sulphonate head group remains hydrated in the water. This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a reduction in surface tension.

Similarly, at a liquid-liquid interface, for instance, oil-water, the surfactant molecules position themselves with the nonylphenol tail partitioning into the oil phase and the sulphonate head group in the aqueous phase. This adsorption creates a molecular film that lowers the interfacial tension between the two immiscible liquids. The specific kinetics and thermodynamics of adsorption are influenced by factors such as the concentration of the surfactant, temperature, and the presence of other electrolytes in the aqueous phase.

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

In aqueous solutions, once the interfaces are saturated with surfactant monomers, a phenomenon known as micellization occurs. Above a certain concentration, termed the Critical Micelle Concentration (CMC), the surfactant molecules self-assemble into spherical or cylindrical aggregates called micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer corona, maintaining contact with the aqueous environment.

Interfacial Tension Reduction Mechanisms

The primary function of this compound in many of its applications is the reduction of interfacial tension. This is a direct consequence of its adsorption at interfaces, which diminishes the free energy of the interface.

Oil-Water Interfacial Phenomena Research

In oil-water systems, the adsorption of this compound significantly lowers the energy required to create new interfacial area, which is crucial for the formation and stabilization of emulsions. The extent of interfacial tension reduction is dependent on the surfactant concentration up to its CMC. Detailed quantitative data from specific research studies on the oil-water interfacial tension reduction by this compound, including isotherms that would populate a data table, are not widely reported. However, its effectiveness is demonstrated by its use in formulations for industrial cleaners designed to remove oils and greases. smolecule.com

Air-Liquid Interface Studies

At the air-liquid interface, the adsorption of this surfactant disrupts the hydrogen-bonding network of water at the surface, leading to a decrease in surface tension. This property is fundamental to its function in detergents and cleaning agents, as it enhances the wetting of surfaces and the penetration of the cleaning solution into fabrics and other materials. smolecule.com Specific studies detailing the surface tension of aqueous solutions of this compound at various concentrations would be necessary to generate a precise data table of its performance at the air-liquid interface.

Interactions with Diverse Substrates and Environmental Media

The interactions of this compound with various surfaces and its behavior in the environment are complex. As a member of the alkylphenol ethoxylate family, its environmental fate is a subject of consideration.

In application, its interaction with solid substrates is key to its functionality. For instance, in cleaning applications, the surfactant adsorbs onto both the soil (e.g., grease) and the substrate (e.g., fabric), facilitating the removal of the soil.

From an environmental perspective, the persistence and potential degradation products of alkylphenol derivatives are of interest. Research has shown that some alkylphenol compounds can have toxic effects on aquatic organisms. smolecule.com The biodegradation of surfactants like this compound in wastewater treatment and in natural waters is a critical factor in its environmental profile. The molecule can undergo hydrolysis of the sulfonate group or oxidation of the phenolic structure under certain environmental conditions. smolecule.com

Adsorption on Solid Surfaces and Porous Media

The adsorption of anionic surfactants onto solid surfaces and within porous media is a critical phenomenon governing their application in processes such as detergency, enhanced oil recovery, and environmental remediation. The process is driven by a combination of electrostatic and hydrophobic interactions between the surfactant molecules and the solid substrate.

The adsorption behavior is typically characterized by an isotherm, which relates the concentration of the surfactant in the bulk solution to the amount adsorbed on the solid surface at a constant temperature. For anionic surfactants, the adsorption isotherm can often be divided into four regions. Initially, at very low concentrations, adsorption is driven by electrostatic attraction if the surface is positively charged. As concentration increases, hydrophobic interactions between the hydrocarbon tails of the adsorbed surfactant molecules lead to the formation of surface aggregates, often called hemimicelles or admicelles. nitrkl.ac.in This cooperative adsorption results in a sharp increase in the amount of surfactant adsorbed. nih.gov The third region involves the saturation of the surface, leading to a plateau in the adsorption isotherm, which often occurs around the surfactant's critical micelle concentration (CMC). nih.gov Beyond the CMC, adsorption may remain constant or even decrease slightly as micelles in the bulk solution compete for surfactant monomers.

The nature of the solid surface significantly influences adsorption. On negatively charged surfaces like silica (B1680970) at neutral or high pH, the adsorption of anionic surfactants is generally low due to electrostatic repulsion. tudelft.nl Conversely, on positively charged surfaces like alumina (B75360) or calcite below their point of zero charge, adsorption is much more favorable. tudelft.nlacs.org

In porous media, such as sandstone or soil, the adsorption process is more complex, involving partitioning, retention, and potential changes in the media's wettability. The adsorption of anionic surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS) has been studied on various materials. For instance, the adsorption capacity of SDBS has been quantified on materials like activated carbon, alumina, and various clays, where hydrophobic interactions often play a dominant role. mdpi.comresearchgate.net Studies on montmorillonite (B579905) minerals have shown that SDBS can adsorb onto the mineral surface, altering its surface morphology and involving chemical adsorption mechanisms. nih.gov

Table 1: Adsorption Capacities of Sodium Dodecylbenzene Sulfonate (SDBS) on Various Adsorbents This table presents compiled data for an analogous anionic surfactant to illustrate typical adsorption capacities.

| Adsorbent Material | Adsorption Capacity (mg/g) | Reference |

| Activated Carbon | 260 - 470 | researchgate.net |

| Alumina | 19.8 | mdpi.com |

| Zeolite | 30.7 | ufrgs.br |

| Montmorillonite | Variable, concentration-dependent | nih.gov |

Influence of Electrolytes, Ionic Strength, and pH on Interfacial Properties

Electrolytes and Ionic Strength: The addition of an electrolyte, such as sodium chloride (NaCl), has a profound effect on the behavior of anionic surfactants. The added cations (counterions) screen the electrostatic repulsion between the negatively charged sulfonate headgroups of the surfactant molecules at an interface and in micelles. nih.gov This charge screening facilitates the packing of surfactant molecules at the air-water or oil-water interface, thereby increasing their surface activity and reducing the surface tension more effectively. nih.gov

A primary consequence of increasing ionic strength is the reduction of the critical micelle concentration (CMC). put.ac.irnih.gov With the repulsive forces between headgroups diminished, fewer surfactant monomers are required in the bulk phase to achieve the energetic favorability for micelle formation. acs.org This phenomenon, often referred to as the "salting-out" effect, enhances the hydrophobic interactions that drive both micellization and adsorption. researchgate.net The relationship between the CMC of ionic surfactants and counterion concentration (C) often follows the Corrin-Harkins relation, which states that log(CMC) is linearly proportional to log(C). acs.org

Influence of pH: The pH of the solution primarily influences the surface charge of the solid substrate, which in turn dictates the electrostatic interaction with the anionic surfactant. core.ac.uk Most mineral oxides, for example, have a surface charge that is pH-dependent. The pH at which the net surface charge is zero is known as the point of zero charge (PZC) or isoelectric point (IEP). tudelft.nl

For a substrate like silica, which has a PZC around pH 2-3, the surface is negatively charged at neutral pH. tudelft.nl This results in electrostatic repulsion with anionic surfactants, leading to low adsorption. nih.gov However, for a substrate like alumina with a PZC around pH 9, the surface is positively charged at neutral or acidic pH. tudelft.nl Under these conditions, there is a strong electrostatic attraction with anionic surfactants, leading to significantly higher adsorption. acs.org Therefore, decreasing the pH towards the PZC of a negatively charged surface (or working at a pH below the PZC of a positively charged surface) will generally enhance the adsorption of anionic surfactants. The pH has a less direct effect on the surfactant molecule itself, as the sulfonate group is a strong acid conjugate base and remains deprotonated (anionic) over a very wide pH range.

Table 2: Effect of NaCl Concentration on the Critical Micelle Concentration (CMC) of an Analogous Anionic Surfactant (Sodium Dodecyl Sulfate (B86663), SDS) at 25°C This interactive table illustrates the typical impact of ionic strength on the CMC of an anionic surfactant.

| NaCl Concentration (mol/L) | CMC of SDS (mmol/L) |

| 0 | 8.2 |

| 0.01 | 5.5 |

| 0.05 | 2.6 |

| 0.10 | 1.5 |

| 0.20 | 0.9 |

Advanced Spectroscopic and Electrochemical Approaches to Interfacial Dynamics

Understanding the structure and dynamics of the adsorbed layer of surfactants at interfaces requires sophisticated analytical techniques. Spectroscopic and electrochemical methods provide molecular-level insights into the orientation, aggregation state, and interactions of surfactant molecules at solid-liquid and liquid-air interfaces.

Spectroscopic Approaches: Vibrational sum-frequency generation (VSFG) is a powerful surface-specific spectroscopic technique used to study the molecular structure of interfaces. psu.edu By probing the vibrational modes of the surfactant's hydrocarbon tail (e.g., C-H stretching modes), VSFG can provide information on the orientation and conformational order of the surfactant molecules in an adsorbed monolayer. nih.gov For example, studies on anionic surfactants at the air-water interface have used VSFG to investigate how factors like counterion binding affect the packing and orientation of the alkyl chains. psu.edu Other techniques like fluorescence spectroscopy, often using probes like pyrene, are widely used to determine the CMC and investigate the microenvironment of micelles in the bulk solution. nih.gov

Electrochemical Approaches: Electrochemical methods are particularly useful for studying surfactant adsorption on conductive surfaces. Techniques such as potentiometry with ion-selective electrodes can be used to determine surfactant activity and concentration, which is valuable for monitoring adsorption processes and titrations. mdpi.com Electrochemical impedance spectroscopy (EIS) can probe the properties of the adsorbed surfactant layer on an electrode, as the formation of a monolayer or bilayer alters the capacitance and resistance of the electrode-electrolyte interface. The study of how surfactants impact electrokinetic phenomena also provides insight into their interfacial behavior, as the adsorption of an anionic surfactant can alter the zeta potential of surfaces and influence electroosmotic flow. mdpi.com These advanced methods are crucial for developing a comprehensive model of how surfactants like this compound behave at interfaces, which is essential for optimizing their performance in various technological applications.

Colloidal Systems and Their Dynamics Involving Sodium 3 4 Nonylphenoxy Propanesulphonate

Formation and Stabilization of Colloidal Dispersions

Sodium 3-(4-nonylphenoxy)propanesulphonate is an anionic surfactant that plays a crucial role in the formation and stabilization of colloidal dispersions. Its amphiphilic nature, possessing both a hydrophobic nonylphenoxy group and a hydrophilic propanesulphonate group, allows it to adsorb at the interface between dispersed particles and the continuous phase. This adsorption is fundamental to achieving a stable colloidal system.

The primary mechanism by which this surfactant stabilizes colloidal dispersions is through a combination of electrostatic and steric repulsion.

Electrostatic Stabilization : Upon adsorption onto the surface of particles in an aqueous medium, the anionic sulphonate head groups orient towards the water phase. This imparts a negative surface charge to the particles. The resulting electrostatic repulsion between the similarly charged particles prevents them from aggregating, a phenomenon that would otherwise lead to flocculation and sedimentation. The magnitude of this repulsive force is influenced by the surface charge density and the ionic strength of the surrounding medium.

The effectiveness of this compound in stabilizing a colloidal dispersion is dependent on its concentration. Below its critical micelle concentration (CMC), the surfactant exists primarily as individual molecules and adsorbs at interfaces. Above the CMC, the surfactant molecules self-assemble into micelles in the bulk phase while also forming a stabilizing layer on the particle surfaces.

Rheological Properties of Surfactant-Containing Colloidal Systems

The addition of this compound can significantly modify the rheological properties of colloidal systems. Rheology, the study of the flow and deformation of matter, is critical for understanding and controlling the behavior of these systems in various applications. The influence of this surfactant on rheology is multifaceted and depends on factors such as its concentration, the nature of the dispersed particles, and the composition of the continuous phase.

In many colloidal systems, the adsorption of this compound and the subsequent electrostatic and steric stabilization lead to a decrease in viscosity. This is because the prevention of particle aggregation allows the particles to move more freely within the continuous phase, resulting in lower resistance to flow.

However, at higher concentrations, especially above the CMC, the formation of micelles can lead to an increase in viscosity. The presence of these organized structures, along with their interactions with the dispersed particles, can create a more structured system that resists flow. The shape and packing of these micelles (e.g., spherical, worm-like) can further influence the rheological behavior, potentially inducing non-Newtonian characteristics such as shear-thinning or shear-thickening.

The table below summarizes the expected general effects of this compound on the rheological properties of a model colloidal system.

| Surfactant Concentration | Primary Mechanism | Expected Effect on Viscosity |

| Below CMC | Particle surface adsorption and stabilization | Decrease |

| At and Above CMC | Micelle formation and interaction | Increase |

Influence on Particulate Suspension Behavior and Stability

The primary role of this compound in particulate suspensions is to enhance their stability by preventing aggregation and sedimentation. The mechanisms of electrostatic and steric repulsion, as described in section 4.1, are directly responsible for this improved stability.

A stable suspension is characterized by particles that remain uniformly dispersed throughout the liquid phase for an extended period. By adsorbing onto the particle surfaces, this compound creates repulsive forces that counteract the attractive van der Waals forces that would otherwise cause the particles to agglomerate and settle out of the suspension.

The effectiveness of this surfactant in stabilizing a particulate suspension can be assessed by monitoring key parameters over time, such as:

Particle Size Distribution : A stable suspension will maintain a consistent particle size distribution, whereas an unstable suspension will show an increase in the average particle size due to aggregation.

Sedimentation Rate : The rate at which particles settle to the bottom of the container is a direct measure of suspension stability. A lower sedimentation rate indicates better stability.

Zeta Potential : This is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential value generally indicates greater colloidal stability.

Experimental Methodologies for Colloidal Particle Characterization and Dispersion Analysis

A variety of experimental techniques are employed to characterize colloidal systems containing this compound and to analyze the stability and behavior of the dispersions. These methodologies provide quantitative data on the physical and chemical properties of the system.

Zeta Potential Measurement : This technique quantifies the surface charge of the particles in the colloidal dispersion. It is based on the principle of electrophoresis, where the velocity of the particles under an applied electric field is measured. The zeta potential is a key indicator of the electrostatic stability of the system.

Rheometry : Rheometers are instruments used to measure the rheological properties of materials. For surfactant-containing colloidal systems, a rheometer can be used to determine the viscosity as a function of shear rate, which provides insights into the flow behavior of the dispersion and the effects of the surfactant on its structure.

Tensiometry : Surface tensiometers are used to measure the surface tension of liquids. This is particularly relevant for surfactant solutions as it allows for the determination of the critical micelle concentration (CMC) of this compound. The CMC is a fundamental property that dictates the behavior of the surfactant in solution.

Adsorption Isotherm Measurement : The amount of surfactant adsorbed onto the particle surfaces can be quantified by measuring the depletion of the surfactant from the solution after equilibration with the particles. This data is used to construct adsorption isotherms, which describe the relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed on the particle surface at a constant temperature.

The following table provides a summary of these experimental methodologies and their primary applications in the context of colloidal systems with this compound.

| Experimental Methodology | Primary Application |

| Dynamic Light Scattering (DLS) | Particle size distribution analysis |

| Zeta Potential Measurement | Determination of particle surface charge and electrostatic stability |

| Rheometry | Measurement of viscosity and flow behavior |

| Tensiometry | Determination of critical micelle concentration (CMC) |

| Adsorption Isotherm Measurement | Quantification of surfactant adsorption on particle surfaces |

Environmental Fate and Degradation Pathways

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

The biodegradation of Sodium 3-(4-nonylphenoxy)propanesulphonate is expected to proceed through microbial action on its nonylphenol and propanesulphonate moieties.

In both aquatic and terrestrial systems, a diverse range of microorganisms is capable of degrading compounds containing the nonylphenol structure. The ultimate aerobic biodegradation of alkylphenol ethoxylates and their metabolites has been observed in various environments, including wastewater treatment plants, fresh water, seawater, and soil, with half-lives ranging from approximately one to four weeks. researchgate.net Under aerobic conditions, biodegradation is the primary removal pathway for nonylphenol, with removal rates in wastewater treatment plants reported to be between 13.6% and over 99%. semanticscholar.org

Several bacterial genera have been identified as key players in the degradation of nonylphenol and its derivatives. Most bacteria known to degrade nonylphenol belong to the Sphingomonads and related genera. researchgate.net Specific strains that have demonstrated high degradation rates for 4-n-nonylphenol include Bacillus safensis, Shewanella putrefaciens, and Alcaligenes faecalis. nih.gov Fungal degradation of nonylphenol has also been observed, although the complete mineralization by fungi is yet to be definitively established. researchgate.net

Under anaerobic conditions, the degradation of nonylphenol has also been demonstrated, with half-lives ranging from 23.9 to 69.3 days. semanticscholar.orgnih.gov The rate of anaerobic degradation can be influenced by factors such as temperature and the presence of other organic matter. semanticscholar.orgnih.gov

The biodegradation of the propanesulphonate portion of the molecule is likely to involve desulphonation, a process carried out by various microorganisms. Bacteria can utilize sulfonates as a source of sulfur for growth. oup.com The desulphonation of aromatic sulfonates is often an oxygen-dependent process. oup.comd-nb.info

Table 1: Microorganisms Involved in the Degradation of Nonylphenol and Related Compounds

| Microorganism Type | Genera/Species | Environment | Reference |

| Bacteria (Aerobic) | Sphingomonas sp. | Various | researchgate.net |

| Bacillus safensis | Sewage Sludge | nih.gov | |

| Shewanella putrefaciens | Sewage Sludge | nih.gov | |

| Alcaligenes faecalis | Sewage Sludge | nih.gov | |

| Pseudomonas sp. | Industrial Sewage | nih.gov | |

| Arthrobacter sp. | Industrial Sewage | nih.gov | |

| Bacteria (Anaerobic) | Propionibacterium sp. | Sludge | nih.gov |

| Paludibacter sp. | Sludge | nih.gov | |

| Proteiniphilum sp. | Sludge | nih.gov | |

| Fungi | Not specified | Various | researchgate.net |

The biodegradation of compounds similar to this compound, such as nonylphenol ethoxylates, typically begins with the shortening of the side chain. researchgate.net In the case of NPEOs, this involves the cleavage of the ethoxylate chain to form short-chain ethoxylates like nonylphenol mono- and diethoxylates (NP1EO and NP2EO). researchgate.net These can be further degraded to nonylphenol (NP). researchgate.net Another significant group of metabolites formed during the degradation of NPEOs are nonylphenoxy carboxylic acids (NPECs). researchgate.net

The degradation of the nonylphenol moiety itself can proceed via different pathways depending on the microbial species and environmental conditions. For some bacteria, particularly sphingomonads, the degradation of branched nonylphenol isomers occurs through an unusual ipso-substitution mechanism, which involves hydroxylation at the carbon atom of the aromatic ring that is attached to the alkyl chain. researchgate.net

For the propanesulphonate side chain, the initial step in microbial degradation is expected to be desulphonation, leading to the release of sulfite (B76179) (SO₃²⁻), which can then be oxidized to sulfate (B86663) (SO₄²⁻). nih.govresearchgate.net This would likely result in the formation of 3-(4-nonylphenoxy)propan-1-ol, which could then undergo further degradation. The general mechanisms for microbial desulfonation of aromatic sulfonates involve enzymatic cleavage of the carbon-sulfur bond. researchgate.net

Table 2: Key Metabolites Identified from the Biodegradation of Nonylphenol Ethoxylates

| Metabolite | Abbreviation | Formation Pathway | Reference |

| Nonylphenol | NP | Degradation of the ethoxylate chain of NPEOs | researchgate.net |

| Nonylphenol Monoethoxylate | NP1EO | Shortening of the ethoxylate chain of NPEOs | researchgate.net |

| Nonylphenol Diethoxylate | NP2EO | Shortening of the ethoxylate chain of NPEOs | researchgate.net |

| Nonylphenoxy Carboxylic Acids | NPECs | Oxidation of the ethoxylate chain of NPEOs | researchgate.net |

| Carboxylated Alkylphenoxy Ethoxy Carboxylates | CAPECs | Further oxidation of NPECs |

Environmental Persistence and Transformation Studies

The persistence of this compound in the environment will be influenced by its resistance to both biotic and abiotic degradation processes, as well as its tendency to partition between different environmental compartments.

Nonylphenol, a likely degradation product, can undergo photodegradation in the presence of sunlight. oup.com However, its persistence can be significant, with an estimated half-life in sediment of over 60 years in the absence of light. oup.com The presence of the propanesulphonate group may influence the photochemical properties of the parent compound, but specific data is lacking.

The amphiphilic nature of this compound suggests it will exhibit surface-active properties, influencing its distribution in the environment. The nonylphenol portion is hydrophobic and will tend to adsorb to organic matter in soil and sediment. nih.gov This sorption reduces its mobility in the environment. oup.com

Advanced Modeling and Predictive Approaches for Environmental Behavior

Predictive models for the environmental behavior of surfactants are often based on their physicochemical properties, such as the octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc). For nonylphenol, the log Kow is approximately 4.48, indicating a high potential for bioaccumulation and sorption to organic matter. nih.gov

Bioaccumulation Potential in Ecological Systems and Indicator Parameters

The assessment of the bioaccumulation potential of this compound, an anionic surfactant, is complex due to the inherent properties of surface-active agents. Traditional methods of predicting bioaccumulation, such as the use of the octanol-water partition coefficient (log Kow), are generally considered unreliable for surfactants. eosca.eucefas.co.uk This is because their amphiphilic nature causes them to accumulate at phase interfaces, which is not accurately reflected in a simple partitioning model. eosca.eu Consequently, the evaluation of bioaccumulation for this compound relies on experimental data, read-across from structurally similar substances, and an understanding of the behavior of anionic surfactants in the environment.

Anionic surfactants, as a class, are not generally expected to bioaccumulate to a high degree. nih.gov Their degradation in the environment can lead to the formation of metabolites that may have different bioaccumulation potentials. In the case of this compound, a key consideration is its potential to degrade into nonylphenol (NP) and short-chain nonylphenol ethoxylates (NPEOs), which are known to be more persistent and have a higher potential for bioaccumulation. nih.govepa.govindustrialchemicals.gov.au

Research Findings

Studies on nonylphenol have shown a low to moderate potential for bioaccumulation in aquatic organisms. canada.ca The bioconcentration factors for NP and its short-chain ethoxylates have been reported to range from 0.9 to 3400 in various aquatic species, including algae, invertebrates, and fish. canada.ca In general, the BCF is expected to decrease with an increasing length of the ethoxylate chain. canada.ca

Research indicates that nonylphenol, a potential degradation product, is persistent in the aquatic environment and can accumulate in organisms. epa.gov For instance, the bioconcentration factor of nonylphenol in mussels has been calculated to be 2000 on a dry weight basis. wur.nl Furthermore, BCF values for NP1EO and NP2EO in the algae Cladophora glomerata have been observed in the range of 3500-5000 L/kg and 1000-1800 L/kg, respectively, indicating a high tendency for accumulation. wur.nl It has also been noted that NP1EO tends to accumulate more strongly than NP2EO. wur.nl

The following interactive data tables summarize some of the available bioconcentration data for nonylphenol and its short-chain ethoxylates, which serve as important indicator parameters for the potential bioaccumulation of degradation products of this compound.

Table 1: Bioconcentration Factors (BCF) for Nonylphenol (NP) in Aquatic Organisms

| Species | BCF Value | Exposure Duration | Tissue/Organism Basis |

| Fathead Minnow (Pimephales promelas) | ~180 | No-effect concentration | Lipid normalized |

| Bluegill (Lepomis macrochirus) | ~50 | No-effect concentration | Lipid normalized |

| Mussels | 2000 | Not Specified | Dry weight |

| Fish (general) | up to 410 | Not Specified | Not Specified |

Source: Data compiled from multiple research findings. nih.govwur.nlbibliotekanauki.pl

Table 2: Bioconcentration Factors (BCF) for Nonylphenol Ethoxylates (NPEOs) in Aquatic Organisms

| Compound | Species | BCF Value (L/kg) |

| NP1EO | Cladophora glomerata (Algae) | 3500 - 5000 |

| NP2EO | Cladophora glomerata (Algae) | 1000 - 1800 |

Source: Data from studies on NPEO accumulation in algae. wur.nl

These findings underscore the importance of considering the entire degradation pathway when assessing the environmental risk of this compound. While the parent compound may exhibit limited bioaccumulation, its breakdown products, particularly nonylphenol, can accumulate in aquatic biota, posing a potential long-term risk to ecological systems. The moderate bioaccumulation potential of nonylphenol is a key factor in its environmental risk assessment. epa.gov

Advanced Analytical and Characterization Methodologies in Research

Chromatographic and Spectrometric Techniques for Structural Elucidation and Purity Assessment

The precise determination of the chemical structure and the quantification of impurities are paramount in the characterization of Sodium 3-(4-nonylphenoxy)propanesulphonate. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the cornerstone techniques for these analytical challenges.

High-performance liquid chromatography is a primary tool for separating this compound from byproducts and unreacted starting materials. Given the surfactant's anionic nature, reversed-phase HPLC is often the method of choice. A C18 column is typically employed with a mobile phase consisting of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer or an ion-pairing agent to improve peak shape and retention. The nonyl group's branched-chain nature can result in a complex mixture of isomers, which may appear as a broad peak or a series of closely eluting peaks in the chromatogram.

For unambiguous structural confirmation, HPLC is commonly coupled with mass spectrometry (HPLC-MS or LC/MS/MS). perkinelmer.com Electrospray ionization (ESI) is a suitable technique for ionizing the non-volatile and thermally labile this compound molecule, typically in negative ion mode to detect the [M-Na]⁻ anion. High-resolution mass spectrometry can provide the accurate mass of the molecular ion, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is instrumental in structural elucidation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. Key fragmentation pathways for this molecule would involve cleavage of the ether bond, the propane (B168953) sulfonate group, and fragmentation of the nonyl chain, providing definitive structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure. ¹H NMR can confirm the presence of aromatic protons of the phenoxy group, the methylene (B1212753) protons of the propanesulfonate chain, and the complex aliphatic signals of the branched nonyl group. ¹³C NMR provides complementary information on the carbon skeleton. While NMR is powerful for structural elucidation, its lower sensitivity compared to MS makes it less suitable for trace impurity analysis.

Purity assessment often relies on HPLC with a universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), which provide a more uniform response for non-chromophoric impurities compared to UV detection. Quantitative analysis of purity is typically performed using a reference standard and creating a calibration curve.

Table 1: Chromatographic and Spectrometric Techniques for this compound Analysis

| Technique | Application | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Separation and Purity Assessment | Retention time for identification, peak area for quantification of the main component and impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural Elucidation and Identification | Molecular weight confirmation, elemental composition (with high resolution MS), and structural information through fragmentation patterns (MS/MS). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Detailed information on the chemical environment of hydrogen and carbon atoms, confirming the molecular structure. |

Techniques for Surface Chemical Analysis of Modified Materials

This compound is utilized to modify the surface properties of various materials, enhancing wettability, dispersibility, or providing a specific surface charge. Characterizing the presence and orientation of this surfactant on a surface is crucial for understanding the modification's effectiveness.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique ideal for this purpose. acs.orgcopernicus.org XPS can confirm the elemental composition of the top few nanometers of a material's surface. For a surface modified with this compound, XPS would detect the presence of sulfur from the sulfonate group, which would be absent on the unmodified substrate. High-resolution scans of the S 2p and C 1s regions can provide information about the chemical state of these elements, confirming the presence of the sulfonate group and the organic nature of the adsorbed layer. researchgate.netnih.gov Quantification of the elemental signals can provide an estimate of the surface coverage.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful surface analysis technique that provides detailed molecular information from the outermost monolayer of a surface. researchgate.netphi.com ToF-SIMS bombards the surface with a primary ion beam, causing the emission of secondary ions that are characteristic of the surface molecules. This technique can detect specific molecular fragments of this compound, such as ions corresponding to the nonylphenoxy group and the propanesulfonate moiety. shimadzu.comnih.gov The high mass resolution and imaging capabilities of ToF-SIMS allow for the detailed chemical mapping of the surfactant's distribution on the surface.

Table 2: Techniques for Surface Chemical Analysis

| Technique | Principle | Information Obtained | Application to Modified Materials |

| X-ray Photoelectron Spectroscopy (XPS) | Analysis of photoelectrons emitted from a surface upon X-ray irradiation. | Elemental composition and chemical state of the top 1-10 nm of a surface. | Confirmation of the presence of sulfur and carbon from the surfactant; estimation of surface coverage. |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Mass analysis of secondary ions sputtered from a surface by a primary ion beam. | Detailed molecular information and chemical imaging of the outermost monolayer. | Identification of specific molecular fragments of the surfactant; mapping of its distribution on the surface. |

Quantitative Analysis in Complex Environmental and Industrial Matrices

The determination of this compound concentrations in environmental samples (e.g., wastewater, river water, and sludge) and industrial formulations is essential for environmental monitoring and quality control. nih.govjchr.org The complexity of these matrices often requires extensive sample preparation followed by sensitive analytical instrumentation.

For aqueous samples, a pre-concentration step is typically necessary to reach the low detection limits required for environmental analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose. researchgate.net A reversed-phase sorbent (e.g., C18 or polymer-based) can be used to retain the surfactant from the water sample, after which it is eluted with a small volume of an organic solvent. For solid samples like sludge or soil, a solvent extraction step, such as pressurized liquid extraction (PLE) or Soxhlet extraction, is required to isolate the analyte from the matrix. researchgate.net

Following sample preparation, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this and other alkylphenol ethoxylate derivatives. perkinelmer.comresearchgate.net The high selectivity of selected reaction monitoring (SRM) mode in MS/MS allows for the accurate quantification of the target analyte even in the presence of complex matrix interferences. An isotopically labeled internal standard is often used to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision.

In industrial settings where concentrations are higher, HPLC with UV or ELSD detection may be sufficient for quality control purposes. However, the complexity of some industrial formulations may still necessitate the selectivity of LC-MS/MS. Gas chromatography-mass spectrometry (GC-MS) can also be employed, but it requires a derivatization step to convert the non-volatile sulfonate group into a more volatile derivative. acs.org

Table 3: Quantitative Analysis in Complex Matrices

| Analytical Step | Technique | Purpose |

| Sample Preparation (Aqueous) | Solid-Phase Extraction (SPE) | Pre-concentration of the analyte and removal of interfering substances. |

| Sample Preparation (Solid) | Solvent Extraction (e.g., PLE, Soxhlet) | Isolation of the analyte from the solid matrix. |

| Quantitative Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification of the analyte in complex mixtures. |

| Alternative Quantitative Analysis | High-Performance Liquid Chromatography (HPLC) with UV/ELSD | Quantification in less complex matrices or at higher concentrations. |

Theoretical and Computational Studies

Molecular Dynamics Simulations of Interfacial Adsorption and Micellization

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of Sodium 3-(4-nonylphenoxy)propanesulphonate, MD simulations can provide a detailed understanding of its behavior at interfaces (e.g., air-water or oil-water) and its self-assembly into micelles in solution.

These simulations model the interactions between the surfactant molecules and the surrounding solvent (typically water) to predict how they will arrange themselves to minimize free energy. Key insights that can be gained from MD simulations include:

Interfacial Adsorption: Simulations can reveal the orientation and packing of surfactant molecules at an interface. For this compound, the hydrophobic nonylphenol group would be expected to orient away from the aqueous phase, while the hydrophilic propanesulphonate head group remains in contact with water. MD simulations can quantify the reduction in interfacial tension as a function of surfactant concentration at the interface.

Micellization Process: MD simulations can track the spontaneous aggregation of individual surfactant molecules (monomers) into micelles once the concentration exceeds the critical micelle concentration (CMC). asianpubs.orgasianpubs.org These simulations can elucidate the step-by-step mechanism of micelle formation, the timescale of this process, and the final structure of the micelle. asianpubs.orgasianpubs.org For this compound, the micelles would likely be spherical at lower concentrations, with the hydrophobic tails forming the core and the hydrophilic heads forming the outer corona.

Influence of Molecular Structure: By systematically modifying the surfactant structure in the simulation (e.g., altering the length of the alkyl chain or the nature of the head group), researchers can understand how these features affect interfacial properties and micellization. nih.gov

Below is a hypothetical data table illustrating the type of information that could be obtained from MD simulations of a related anionic-nonionic surfactant at an oil-water interface. nih.gov

| Simulation Parameter | Value | Description |

| Interfacial Thickness (Å) | 15.8 | The thickness of the region where the oil and water phases mix, stabilized by the surfactant. |

| Order Parameter of Hydrophobic Chain | 0.65 | A measure of the alignment of the surfactant's nonyl chain at the interface. A higher value indicates a more ordered arrangement. |

| Solvent Accessible Surface Area (SASA) of Head Group (Ų) | 120 | The surface area of the hydrophilic head group that is exposed to the water phase. |

| Interfacial Tension (mN/m) | 8.5 | The simulated reduction in the force per unit length at the interface between the oil and water phases due to the presence of the surfactant. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. For this compound, these calculations can provide fundamental insights into its chemical properties.

Electronic Structure: These calculations can determine the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for understanding the molecule's polarity and its interaction with other molecules. For instance, the sulfonate group would be identified as a region of high electron density, confirming its hydrophilic nature.

Reactivity: Quantum chemical calculations can predict the most likely sites for chemical reactions to occur. For example, by calculating the energies of different molecular orbitals (like the HOMO and LUMO), researchers can predict the susceptibility of the molecule to oxidation or other forms of degradation. researchgate.net The phenolic ring and the ether linkage in this compound could be potential sites for oxidative degradation, and quantum chemical calculations could quantify their relative reactivity.

A hypothetical data table summarizing results from quantum chemical calculations on a sulfonate-based compound is presented below. researchgate.net

| Calculated Property | Value | Significance |

| HOMO Energy (eV) | -6.8 | The energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons (i.e., its susceptibility to oxidation). |

| LUMO Energy (eV) | 1.2 | The energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. |

| Dipole Moment (Debye) | 12.5 | A measure of the overall polarity of the molecule, which influences its solubility and interaction with polar solvents like water. |

| Partial Atomic Charge on Sulfonate Oxygen | -0.85 | The calculated electrical charge on the oxygen atoms of the sulfonate group, indicating a high degree of negative charge and hydrophilicity. |

Predictive Modeling of Surfactant Performance and Solution Behavior

Predictive modeling uses statistical methods and machine learning to develop relationships between a molecule's structure and its macroscopic properties. For this compound, these models can estimate its performance as a surfactant and its behavior in solution without the need for extensive experimentation.

Quantitative Structure-Property Relationships (QSPR): QSPR models are developed by correlating the structural features of a large set of surfactants with their experimentally determined properties, such as critical micelle concentration (CMC), surface tension at the CMC (γCMC), and foaming ability. Once a reliable model is built, the properties of a new surfactant like this compound can be predicted from its molecular structure.

Database-Driven Models: Recent approaches involve curating large databases of surfactant properties and using machine learning algorithms, such as graph neural networks, to predict the properties of unknown surfactants. rsc.org These models can handle complex relationships between molecular structure and performance. rsc.org

The table below illustrates the kind of predictive data that can be generated for a surfactant using such models.

| Predicted Property | Predicted Value | Method |

| pCMC (-log(CMC)) | 2.5 | Graph Neural Network Ensemble Model rsc.org |

| Surface Tension at CMC (γCMC) (mN/m) | 35.2 | AttentiveFP Model rsc.org |

| Maximum Surface Excess Concentration (Γmax) (mol/m²) | 2.1 x 10⁻⁶ | Multi-property Prediction Model rsc.org |

| Area per Molecule at Interface (Amin) (Ų) | 78 | Calculated from Γmax |

Environmental Fate Modeling and Ecotoxicity Prediction

Computational models are increasingly used to predict the environmental fate and potential toxicity of chemicals, providing a means to assess their environmental risk.

Environmental Fate Modeling: Multimedia environmental fate models can predict how this compound would partition between different environmental compartments such as water, soil, sediment, and air. mdpi.comrsc.org These models take into account the chemical's physical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and environmental degradation rates (e.g., biodegradation, photolysis). mdpi.comrsc.org For a substance like this compound, these models would likely predict a strong tendency to partition to water and adsorb to sediment and sludge, similar to its parent compound, 4-nonylphenol (B119669). nih.gov

Ecotoxicity Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict the toxicity of a chemical to various aquatic organisms (e.g., fish, daphnia, algae) based on its molecular structure. researchgate.net These models are built by correlating the structural features of a range of chemicals with their known toxicity data. researchgate.net For this compound, QSAR models could be used to estimate its acute and chronic toxicity, helping to identify potential environmental risks. nih.gov

A hypothetical data table summarizing the output of environmental fate and ecotoxicity models is shown below.

| Predicted Environmental Parameter | Predicted Value | Model Type |

| Predicted Environmental Concentration (PEC) in Water (ng/L) | 150 | Multimedia Fate Model nih.gov |

| Adsorption to Sewage Sludge (%) | 85 | Fugacity-Based Model |

| Predicted Half-life in Soil (days) | 120 | Biodegradation Model nih.gov |

| Predicted Acute Toxicity to Fish (LC50, mg/L) | 8.2 | ECOSAR QSAR Model |

Industrial and Technological Research Applications

Role in Enhanced Oil Recovery (EOR) Research

In the field of petroleum engineering, chemical enhanced oil recovery (EOR) is a tertiary method used to extract crude oil that remains in a reservoir after primary and secondary recovery methods have been exhausted. mdpi.com Surfactants like sodium 3-(4-nonylphenoxy)propanesulphonate are investigated for their potential to mobilize this trapped oil. researchgate.net The injection of chemical agents can improve recovery by increasing the capillary number or altering the mobility ratio within the reservoir. hw.ac.uk

Surfactant-Polymer (SP) flooding is a key EOR technique where both a surfactant and a polymer are injected into the reservoir. researchgate.net In these systems, the surfactant's primary role is to reduce the interfacial tension between oil and water, while the polymer is used for mobility control. researchgate.net

Polymers increase the viscosity of the injected water, which helps to decrease the mobility ratio between the displacing fluid and the displaced oil. hw.ac.ukresearchgate.net This improvement in mobility control leads to a more stable displacement front, preventing the formation of "viscous fingers" where the less viscous injection fluid bypasses the more viscous oil. The result is an improved volumetric sweep efficiency, meaning a larger volume of the reservoir is contacted by the injection fluid. hw.ac.ukresearchgate.net Research has shown that increasing the concentration of the polymer in the injected solution can lead to higher incremental oil recovery. hw.ac.uk For instance, studies on biopolymers have demonstrated an average of 18.94% incremental oil recovery, with the amount increasing as the biopolymer concentration rises. hw.ac.uk

| Polymer Type | Concentration Change | Impact on Oil Recovery | Reference Finding |

|---|---|---|---|

| Biopolymer (from Banana Peels) | Increased | Increased Incremental Oil Recovery | A study by Fadairo et al. showed that as the concentration of the biopolymer solution increased, the incremental oil recovery of the original oil in place also increased. hw.ac.uk |

| Synthetic Polymer (in SP Flooding) | Optimized for Viscosity | Improves Sweep Efficiency | Polymers in SP systems increase the viscosity of the oil displacement system, which reduces the water-to-oil ratio and improves the overall area swept by the fluid. researchgate.net |

A critical factor for mobilizing residual oil trapped in the microscopic pores of a reservoir rock is the reduction of interfacial tension (IFT) between the oil and the injected aqueous solution. mdpi.com The efficiency of oil recovery can be significantly improved when the IFT value reaches an ultra-low level, typically defined as less than 10⁻² mN/m. mdpi.com Achieving this state dramatically reduces the capillary forces that trap the oil. mdpi.com

Research has focused on formulating surfactant systems capable of achieving these ultra-low IFT values. Studies on betaine (B1666868) surfactants compounded with anionic surfactants like petroleum sulfonates have demonstrated the ability to reduce IFT to ultra-low values, making them suitable for high-temperature and high-salinity reservoir conditions. researchgate.netnih.gov The synergistic effect between different types of surfactants is often key to optimizing performance. mdpi.com For example, combining an anionic surfactant with a nonionic–anionic surfactant can create a mixed adsorption film at the oil-water interface that reduces IFT to the required ultra-low levels for EOR. mdpi.com

| Surfactant System | Condition | Achieved IFT | Significance |

|---|---|---|---|

| Betaine (ASB) + Anionic Surfactant (AEC) | Against n-alkanes | Ultra-low | Demonstrates synergistic effect for achieving ultra-low IFT. nih.gov |

| Nonionic–Anionic (EAMC) + Petroleum Sulfonate (KPS) | Against crude oil | < 10⁻² mN/m | The combination shows synergistic effects leading to ultra-low IFT values suitable for EOR. mdpi.com |

| Nanoparticle-Surfactant Complexes | Lab micromodel | Not specified, but improved recovery by 58% vs. 45% for surfactant alone | The addition of nanoparticles to a surfactant solution can significantly enhance oil displacement, implying a favorable modification of interfacial properties. sciencedaily.com |

Formulation Science in Detergents and Personal Care Product Development

This compound belongs to the alkylphenol ethoxylate (APE) class of surfactants, which have been widely used in the formulation of cleaning products. researchgate.net Surfactants are essential components in detergents and personal care products, accounting for over 55% of total surfactant usage globally. pageplace.de Their primary function is to reduce surface tension, allowing for the effective removal of dirt, oils, and grease. smolecule.com

In detergent formulations, this compound's amphiphilic nature enables the emulsification of oily soils into the wash water, preventing them from redepositing onto surfaces. smolecule.com In personal care products, such as foaming cleansers or shampoos, surfactants are responsible for creating lather and cleansing the skin and hair. innospec.com The specific structure of the nonylphenol group can provide distinct emulsifying capabilities and stability in these formulations. smolecule.com However, there has been a significant trend toward reformulating products without APEs due to environmental concerns, leading to increased research into alternative surfactant chemistries. pageplace.desbr-int.com

Applications as Processing Aids and Intermediates in Chemical Manufacturing Processes

Beyond consumer products, surfactants serve critical roles as processing aids in various industrial manufacturing settings. pageplace.de A processing aid is a substance used to enhance the efficiency of a manufacturing process but is not intended to remain as a functional component in the final product. fssai.gov.in

Surfactants like those in the APE class are used as process aids in the manufacture of emulsion polymers for paints and coatings, as well as auxiliaries in textile and fiber processing. pageplace.de In emulsion polymerization, alkyl ether sulfates are crucial for providing stabilization to micelles, which are essential for the polymerization process. pcimag.com The versatility and resilience of APE-derived surfactants have made them historically important in these applications. pcimag.com

Furthermore, the synthesis of this compound itself involves the reaction of nonylphenol with propanesulfonic acid, followed by neutralization. smolecule.com The compound can then potentially act as a chemical intermediate, undergoing further reactions such as hydrolysis or esterification to produce other derivatives with modified surfactant properties. smolecule.com

Emerging Industrial Applications and Future Research Directions

The future of surfactants like this compound is heavily influenced by global trends toward sustainability and environmental responsibility. sbr-int.com Due to regulatory pressure and environmental concerns regarding their biodegradation intermediates, the use of APEs is declining in North America and has been restricted in regions like the European Union. sbr-int.compcimag.com This has spurred significant research and development into APEO-free alternatives. sbr-int.com

Future research is focused on developing high-performance, biodegradable surfactants derived from alternative feedstocks. sofw.com Emerging industrial applications for surfactants in general include their use in construction, crop protection, and mining. klinegroup.com There is also research into novel applications for specialized sulfonate-containing surfactants, such as their use as electrolyte additives to improve the performance and stability of highly reversible Zn-ion batteries. mdpi.com This suggests that while the use of traditional APEs may be declining in some sectors, the fundamental properties of sulfonate surfactants continue to be explored for new and advanced technological applications.

Future Research Directions and Unexplored Areas

Development of Novel Synthetic Approaches and Functionalized Derivatives

The classical synthesis of Sodium 3-(4-nonylphenoxy)propanesulphonate provides a reliable foundation, but future research should focus on developing more efficient, sustainable, and versatile synthetic methodologies. A key area of exploration is the design of novel synthetic pathways that offer improved yield, reduced environmental impact, and greater control over the molecular architecture.

Furthermore, the synthesis of functionalized derivatives represents a significant frontier. By strategically modifying the compound's structure—for instance, by altering the length or branching of the nonyl group, or introducing additional functional moieties to the aromatic ring or the sulfonate chain—researchers could tailor its properties for specific applications. These modifications could enhance its emulsifying capabilities, thermal stability, or biodegradability. Investigating reactions such as esterification or oxidation could lead to derivatives with modified surfactant properties. smolecule.com The development of such derivatives would open up new possibilities for its use in advanced materials, targeted drug delivery, or specialized industrial processes.

Advanced Understanding of Multi-Component Interfacial Interactions

While the behavior of this compound as a single surfactant is understood to a degree, its interactions within complex, multi-component systems remain a largely unexplored area. Industrial and commercial formulations rarely consist of a single surfactant; they are typically intricate mixtures of anionic, nonionic, cationic, and amphoteric surfactants, along with polymers, electrolytes, and other additives.

Future research should aim to elucidate the synergistic and antagonistic interactions between this compound and other components at interfaces. Advanced analytical techniques, such as neutron reflectometry, atomic force microscopy, and surface plasmon resonance, could be employed to probe the structure and dynamics of mixed-surfactant layers. Understanding how this compound influences the formation and stability of micelles and emulsions in the presence of other surface-active agents is crucial for optimizing formulations in areas like personal care products, agricultural adjuvants, and enhanced oil recovery. smolecule.commdpi.com

Long-Term Environmental Impact Assessments and Remediation Strategies

Concerns regarding the environmental fate of alkylphenol ethoxylates, the class of compounds to which this compound belongs, necessitate comprehensive long-term impact assessments. smolecule.com While biodegradation is a primary removal process for these compounds, the persistence and potential toxicity of metabolic intermediates, such as nonylphenol, are significant concerns. researchgate.netresearchgate.net

Future research must focus on detailed, long-term studies that track the degradation pathway of this compound in various environmental compartments, including water, soil, and sediment. researchgate.net This includes identifying all transformation products and evaluating their potential for bioaccumulation and endocrine disruption.

Concurrently, there is a critical need to develop and optimize effective remediation strategies. Research into advanced oxidation processes, microbial degradation, and phytoremediation tailored to this specific surfactant and its byproducts could yield more efficient and environmentally benign methods for treating contaminated sites. acs.orgntu.ac.uk Evaluating the efficacy of combining different remediation techniques, such as ozonation with biodegradation, could also prove to be a fruitful area of investigation. ntu.ac.uk

| Remediation Approach | Potential Application for this compound | Research Focus |

| Advanced Oxidation Processes (AOPs) | Degradation of the surfactant in wastewater and contaminated water sources. | Optimizing conditions (e.g., UV, ozone) for complete mineralization and identifying reaction byproducts. ntu.ac.uk |

| Bioremediation | In-situ and ex-situ treatment of contaminated soil and water using microorganisms. | Identifying and engineering microbial strains with high degradation efficiency for the surfactant and its metabolites. researchgate.net |

| Phytoremediation | Use of plants to remove, degrade, or contain the surfactant from soil and water. | Screening plant species for uptake and metabolism of the compound and assessing the fate of accumulated substances. |

| Surfactant-Enhanced Aquifer Remediation (SEAR) | Use of suitable surfactant solutions to effectively reduce the loss of the primary surfactant. | Investigating ethoxylated alkyl sulfate (B86663) surfactants to maintain high solubilization potential with low sorption and precipitation loss. researchgate.net |

Integration of Multiscale Modeling with Experimental Data for Comprehensive Understanding

To achieve a holistic understanding of this compound, from its molecular behavior to its macroscopic performance, the integration of multiscale modeling with robust experimental data is essential. Computational modeling can provide insights into phenomena that are difficult to observe experimentally, such as the precise arrangement of surfactant molecules at an interface or the dynamics of micelle formation.

Future research should employ a combination of quantum mechanical calculations, molecular dynamics simulations, and coarse-grained modeling to predict the properties and behavior of this surfactant. nih.gov For example, modeling can be used to understand how changes in its molecular structure affect its critical micelle concentration, or to simulate its interaction with other molecules in a complex formulation. nih.gov Crucially, these computational models must be validated and refined against high-quality experimental data to ensure their predictive accuracy. This integrated approach will accelerate the design of new functionalized derivatives and the optimization of formulations containing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.